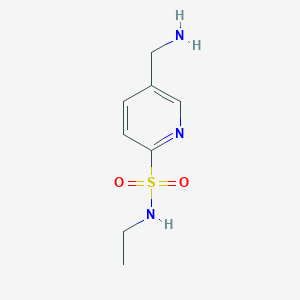

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

Description

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide is a pyridine-based sulfonamide derivative characterized by a sulfonamide group at the 2-position of the pyridine ring, an ethyl substituent on the sulfonamide nitrogen, and an aminomethyl group at the 5-position. Such structural features suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands.

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3 |

InChI Key |

RLGJSBKPUYXEFE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=NC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide is generally achieved through a sequence of:

- Preparation of sulfonyl chloride intermediates from pyridine sulfonic acid derivatives.

- Formation of esters or protected intermediates.

- Amidation with primary amines, specifically aminomethyl-substituted pyridine derivatives.

- Deprotection steps to reveal free amine functionalities.

These steps are performed under standard organic synthesis conditions, utilizing coupling reagents and bases to facilitate amidation and sulfonamide formation.

Detailed Synthetic Steps

Step 1: Preparation of Sulfonyl Chloride Intermediate

Starting from pyridine-2-sulfonic acid derivatives, sulfonyl chlorides are prepared by reaction with chlorinating agents such as thionyl chloride or chlorosulfonic acid. This intermediate is crucial for subsequent amidation.

- Reaction conditions typically involve solvents like dichloromethane.

- Bases such as triethylamine are used to neutralize generated acids.

- Temperature control is essential, often maintained between 0°C and room temperature to prevent decomposition.

Step 2: Formation of Esters and Protected Intermediates

Esters of the sulfonic acid (e.g., methyl or ethyl esters) are synthesized to protect the acid functionality during amidation.

- These esters are prepared by reacting sulfonyl chlorides with alcohols in the presence of bases.

- Protection groups help in selective functional group transformations.

Step 3: Amidation with Aminomethyl Pyridine Derivatives

The key amidation step involves coupling the sulfonyl chloride or ester intermediate with a primary amine such as 5-(aminomethyl)pyridine or its derivatives.

- Coupling reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed.

- Bases such as N,N-diisopropylethylamine facilitate the reaction.

- The reaction is typically conducted at room temperature or slightly elevated temperatures.

- When amines are used as salts (e.g., hydrochlorides), additional equivalents of base are added.

Step 4: Deprotection and Purification

After amidation, protecting groups are removed by standard deprotection procedures (e.g., hydrolysis under basic conditions).

- Hydrolysis is performed using aqueous sodium hydroxide solutions at elevated temperatures (~70°C).

- The product is subsequently acidified to precipitate the free sulfonamide.

- Purification is achieved by filtration, recrystallization, or preparative high-performance liquid chromatography.

Specific Example from Patent Literature

A representative synthesis from patent WO2018104220A1 illustrates:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Sulfonyl chloride + ester (methyl or ethyl) + triethylamine in dichloromethane | Formation of ester intermediate | Isolated by filtration and solvent removal |

| 2 | Ester intermediate + aqueous sodium hydroxide (4 mol/L), methanol, 70°C, 3 hours | Hydrolysis to acid intermediate | Precipitate filtered and dried |

| 3 | Acid intermediate + HATU + DIPEA + amine (e.g., 4-cyanobenzylamine) in DMF, room temperature, 2 hours | Amidation step | Product isolated by filtration after base quench |

| 4 | Purification by preparative HPLC if necessary | Final compound obtained in high purity | Confirmed by HPLC and mass spectrometry |

This approach is adaptable to the synthesis of this compound by substituting the amine component accordingly.

Preparation of Aminomethyl Pyridine Derivative

The aminomethyl substituent on the pyridine ring is prepared via reduction or transformation of cyano-substituted pyridine precursors.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonyl chloride formation | Pyridine-2-sulfonic acid derivative | Chlorinating agent (e.g., chlorosulfonic acid), base, solvent (DCM), 0-40°C | Sulfonyl chloride intermediate | Essential for sulfonamide formation |

| 2 | Esterification | Sulfonyl chloride + alcohol | Base (triethylamine), solvent (DCM) | Sulfonyl ester intermediate | Protects acid group |

| 3 | Hydrolysis (deprotection) | Ester intermediate | Aqueous NaOH (4 mol/L), methanol, 70°C | Sulfonic acid intermediate | Prepares for amidation |

| 4 | Amidation | Sulfonic acid intermediate + primary amine (aminomethyl pyridine) | Coupling reagent (HATU), base (DIPEA), solvent (DMF), room temp | This compound | Key step forming sulfonamide bond |

| 5 | Purification | Crude product | Filtration, recrystallization, preparative HPLC | Pure target compound | Ensures product quality |

Chemical Reactions Analysis

Acylation of the Aminomethyl Group

The primary amine in the aminomethyl group undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. This reaction typically occurs under mild conditions in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate to neutralize HCl byproducts.

Example Reaction:

Key Findings:

-

The reaction is regioselective for the primary amine over the sulfonamide nitrogen due to steric hindrance from the ethyl group .

Alkylation of the Aminomethyl Group

The aminomethyl group can be alkylated using alkyl halides or sulfates under basic conditions. For example, dimethyl sulfate ((Me)₂SO₄) in the presence of DBU (1,8-diazabicycloundec-7-ene) facilitates N-methylation.

Example Reaction:

Key Findings:

-

Methylation proceeds rapidly (5–10 minutes) with >90% conversion in optimized conditions .

-

Bulkier alkylating agents show reduced efficiency due to steric effects .

Oxidative Coupling Reactions

The aminomethyl group participates in oxidative coupling with disulfides or thiols via electrochemical or catalytic pathways. This forms sulfenamide or sulfonamide derivatives.

Example Reaction (Electrochemical):

Key Findings:

-

Disulfides react via aminium radical intermediates, confirmed by radical trapping experiments .

-

Yields depend on the electronic nature of the thiol/disulfide, with electron-rich substrates favoring higher conversions .

Condensation Reactions for Heterocycle Formation

The primary amine can condense with carbonyl compounds or nitriles to form imines or heterocyclic systems. For instance, reactions with 2-(benzo[d]thiazol-2-yl)acrylonitriles yield pyridine-fused benzothiazoles.

Example Reaction:

Key Findings:

-

Thiomethylpyridone derivatives show enhanced antimicrobial activity compared to parent sulfonamides .

-

Reactions with acrylonitriles proceed via Michael addition followed by cyclization .

Sulfonamide Group Reactivity

The N-ethylsulfonamide moiety is relatively inert under mild conditions but undergoes hydrolysis under strong acidic or basic conditions to yield pyridine-2-sulfonic acid and ethylamine.

Example Reaction:

Key Findings:

-

Hydrolysis rates correlate with pH, with optimal cleavage in 6M HCl at 100°C.

-

The ethyl group slows hydrolysis compared to unsubstituted sulfonamides.

Mechanistic Insights

-

Acylation/Alkylation: The primary amine acts as a nucleophile, attacking electrophilic carbon centers in acyl chlorides or alkylating agents. Steric effects from the ethyl group on the sulfonamide direct reactivity toward the more accessible aminomethyl group .

-

Oxidative Coupling: Electrochemical oxidation generates disulfides, which react with aminium radicals formed via single-electron oxidation of the amine. Subsequent oxidation steps yield sulfonamides .

-

Hydrolysis: Acidic conditions protonate the sulfonamide oxygen, weakening the S-N bond and leading to cleavage.

Scientific Research Applications

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The aminomethyl group may also play a role in binding to target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Sulfonamides

The closest structural analogues include N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide and 5-amino-2-pyridinecarboxylic acid . Key differences are:

- In contrast, the ethyl and aminomethyl groups in the target compound balance lipophilicity and hydrophilicity. The carboxylic acid group in 5-amino-2-pyridinecarboxylic acid confers strong acidity (pKa ~5), while the sulfonamide group in the target compound is more acidic (pKa ~1–2), enhancing solubility in basic environments.

5-Amino-Substituted Heterocycles

lists diverse 5-amino heterocycles, such as 5-amino-2-nitrobenzoic acid and 5-amino-3-(4-nitrophenyl)-1H-pyrazole . Comparatively:

- Functional Group Diversity: Nitro and trifluoromethyl groups (e.g., in 5-amino-2-nitrobenzotrifluoride) increase electron-withdrawing effects, which may stabilize negative charges or alter metabolic stability. The target compound’s aminomethyl group offers nucleophilic reactivity for further derivatization.

- Biological Relevance: Pyridine-based sulfonamides (target compound) are more likely to engage in π-π stacking or metal coordination (via the pyridine nitrogen) compared to non-aromatic 5-amino derivatives.

Sulfonamides with Alternative Heterocycles

Ranitidine-related compounds (e.g., 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine) feature furan rings instead of pyridine . Key distinctions:

- Heterocycle Effects: Furan rings (oxygen-containing) are less basic than pyridine, altering pH-dependent solubility and membrane permeability.

Data Tables

Biological Activity

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and an ethylsulfonamide moiety, which contributes to its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets, including enzymes and receptors.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

- Antiviral Activity : The compound has shown promising results against several viruses, including SARS-CoV-2 and H5N1.

- Antibacterial Activity : It has demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrases, which are critical in many physiological processes.

Case Studies

- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound exhibits significant antiviral activity against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) was found to be in the low micromolar range, suggesting effective inhibition of viral replication .

- H5N1 Virus : Research has shown that this compound can inhibit the replication of H5N1 virus effectively, with inhibition rates reaching up to 93% at certain concentrations .

The antiviral mechanism appears to involve interference with viral entry or replication processes, possibly through inhibition of viral proteases or other essential enzymes.

In Vitro Studies

The antibacterial efficacy of this compound was evaluated against various bacterial strains using the agar-well diffusion method. Results showed moderate to significant antibacterial activity against:

- Gram-negative Bacteria : Escherichia coli, Pseudomonas aeruginosa

- Gram-positive Bacteria : Staphylococcus aureus, Bacillus subtilis

The compound's effectiveness varied with concentration, indicating a dose-dependent response .

Carbonic Anhydrase Inhibition

Research focused on the inhibition of carbonic anhydrases (CAs) revealed that this compound acts as an inhibitor for specific isoforms of CAs. This property is particularly relevant for developing treatments for conditions like glaucoma and other diseases where CAs play a crucial role .

Data Summary

| Biological Activity | Target Organism/Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| Antiviral (SARS-CoV-2) | SARS-CoV-2 | Low | Significant inhibition observed |

| Antiviral (H5N1) | H5N1 Virus | - | Up to 93% inhibition at optimal conc. |

| Antibacterial | E. coli | - | Moderate activity |

| Antibacterial | S. aureus | - | Significant activity |

| Carbonic Anhydrase | Various Isoforms | - | Effective inhibitor |

Q & A

Q. What are the recommended methods for synthesizing 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with sulfonamide precursors under controlled conditions. For example:

- Schiff base formation : React pyridine-4-carboxaldehyde with sulfadiazine in ethanol under reflux, followed by reduction of the imine bond to introduce the aminomethyl group .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, methanol) to enhance reaction efficiency. Evidence from sulfonamide synthesis shows yields improved to >80% in methanol compared to <60% in non-polar solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in isopropanol yields >95% purity .

Table 1 : Solvent Effects on Yield (Representative Data)

| Solvent | Isolated Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 82 | 96 |

| Ethanol | 75 | 93 |

| Isopropyl ether | 58 | 87 |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH), pyridine protons (δ 8.2–8.5 ppm), and sulfonamide NH (δ 5.1 ppm) .

- IR Spectroscopy : Key peaks include S=O stretching (1130–1150 cm) and N-H bending (1590–1620 cm^{-1) .

- HPLC : Reverse-phase C18 columns (methanol/water, 70:30) with UV detection at 254 nm assess purity (>98%) .

Q. How does the solubility profile of this sulfonamide influence experimental design in various solvents?

- Methodological Answer : Solubility impacts reaction setup and bioassay design:

- Polar solvents : Highly soluble in DMSO (>50 mg/mL) and methanol (>30 mg/mL), suitable for in vitro assays .

- Aqueous buffers : Limited solubility (e.g., <5 mg/mL in PBS), necessitating co-solvents like 10% DMSO for cell-based studies .

Advanced Research Questions

Q. How can computational chemistry methods like molecular docking elucidate the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydropteroate synthase). Pyridine and sulfonamide moieties show hydrogen bonding with active-site residues (e.g., Lys 221, Asp 184), explaining antimicrobial activity .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-ligand complexes .

Q. What strategies resolve contradictions in antimicrobial efficacy data across different studies?

- Methodological Answer : Discrepancies may arise from:

- Substituent effects : Analogues with electron-withdrawing groups (e.g., Cl at pyridine-C5) show enhanced Gram-positive activity (MIC 2 µg/mL vs. 8 µg/mL for unsubstituted derivatives) .

- Strain variability : Test against standardized panels (e.g., ATCC strains) and clinical isolates to account for resistance mechanisms .

- Assay conditions : Use consistent inoculum size (1×10 CFU/mL) and broth microdilution protocols to minimize variability .

Q. What role do specific functional groups play in the compound’s bioactivity and target interactions?

- Methodological Answer :

- Aminomethyl group : Enhances solubility and hydrogen bonding with polar residues (e.g., Thr 173 in DHPS), critical for inhibitory activity .

- Sulfonamide moiety : Directly competes with p-aminobenzoic acid (PABA) in folate biosynthesis, confirmed by competitive inhibition assays (IC = 0.8 µM) .

- Ethyl substituent : Hydrophobic interactions with non-polar pockets (e.g., Val 216) improve binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for methyl analogs) .

Data Contradiction Analysis

Example : Discrepant MIC values against S. aureus (2–16 µg/mL) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.